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Compound of Interest

Compound Name: Alizapride hydrochloride

Cat. No.: B2745744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the

electrophysiological properties of alizapride hydrochloride. Alizapride is a substituted

benzamide with primary activity as a dopamine D2 receptor antagonist, and it is clinically

utilized for its antiemetic and prokinetic effects.[1][2] Due to its mechanism of action and

structural similarity to other benzamides with known cardiovascular effects, a thorough

electrophysiological evaluation is critical for a complete safety and efficacy profile.

Introduction to Alizapride Hydrochloride
Alizapride hydrochloride's primary mechanism of action is the blockade of D2 dopamine

receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which mediates its

antiemetic effects.[3] Additionally, it may have some influence on serotonin receptors, though

this is not its principal mode of action.[3] Its structural relationship to other benzamides, such as

cisapride, which has been associated with cardiac arrhythmias, necessitates a careful

examination of its effects on ion channels, particularly those involved in cardiac repolarization.

Key Electrophysiological Considerations
The primary electrophysiological investigations for alizapride hydrochloride should focus on

two main areas:
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On-Target Effects: Characterizing the functional consequences of D2 receptor antagonism

on neuronal excitability.

Off-Target Effects: Assessing potential interactions with cardiac and neuronal ion channels,

which could lead to adverse events. A significant focus should be placed on the hERG

potassium channel due to the known cardiotoxic profiles of structurally related compounds.

Data Presentation: Summary of Known and Inferred
Electrophysiological Properties
Direct quantitative electrophysiological data for alizapride hydrochloride is limited in publicly

available literature. The following tables summarize the known properties of alizapride and the

electrophysiological data for the structurally related benzamide, cisapride, to guide

investigational efforts.

Table 1: Pharmacological Profile of Alizapride Hydrochloride

Property Description Reference

Primary Mechanism
Dopamine D2 Receptor

Antagonist
[1][3]

Clinical Use Antiemetic, Prokinetic [2]

Secondary/Potential

Mechanisms

Possible influence on

serotonin receptors
[3]

Known Side Effects
Extrapyramidal symptoms,

drowsiness, dizziness
[3]

Reported Cardiac Effects One case report of bradycardia [4]

Table 2: Electrophysiological Profile of Cisapride (Structurally Related Benzamide)
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Parameter Value
Experimental
System

Reference

hERG (IKr) Blockade

IC50
6.5 nM HEK293 cells [5]

hERG (IKr) Blockade

IC50

6.70 nM (prolonged

depolarization)
Mammalian cells [6]

hERG (IKr) Blockade

IC50
16.4 nM CHO-K1 cells [7]

Effect on Action

Potential

Concentration-

dependent

prolongation of APD

Rabbit Purkinje fibers [8]

Effect on Kv1.5
Weak inhibition (IC50

= 21.2 µM)
Mammalian cells [6]

Experimental Protocols
The following are detailed protocols for key electrophysiology experiments to characterize

alizapride hydrochloride.

Protocol 1: Whole-Cell Patch-Clamp Analysis of hERG
Potassium Channel Blockade
Objective: To determine the potency and kinetics of alizapride hydrochloride-induced

blockade of the hERG (IKr) channel, a critical component of cardiac repolarization.

Materials:

HEK293 cells stably expressing the hERG channel.

Alizapride hydrochloride stock solution (e.g., 10 mM in DMSO).

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH

7.4 with NaOH).
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Internal solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH

7.2 with KOH).

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Borosilicate glass capillaries for pipette pulling.

Procedure:

Culture HEK293-hERG cells to 60-80% confluency.

Prepare a range of alizapride hydrochloride concentrations by serial dilution of the stock

solution into the external solution.

Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

Establish a whole-cell patch-clamp configuration on an isolated HEK293-hERG cell.

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a holding

potential of -80 mV, followed by a depolarizing step to +20 mV for 2 seconds to activate and

inactivate the channels, and then a repolarizing step to -50 mV to record the deactivating tail

current.

Record baseline hERG currents in the absence of the drug.

Perfuse the cell with increasing concentrations of alizapride hydrochloride, allowing for

steady-state block to be reached at each concentration (typically 3-5 minutes).

Record hERG currents at each drug concentration.

Perform a washout with the drug-free external solution to assess the reversibility of the

block.

Analyze the data by measuring the peak tail current amplitude at -50 mV. Plot the

percentage of current inhibition against the drug concentration and fit the data with a Hill

equation to determine the IC50 value.
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Protocol 2: Neuronal Firing Activity in Response to D2
Receptor Antagonism
Objective: To characterize the effect of alizapride hydrochloride on the spontaneous and

evoked firing of dopaminergic neurons or neurons receiving dopaminergic input.

Materials:

Acute brain slices containing a region of interest (e.g., substantia nigra, striatum, or

prefrontal cortex) from a suitable animal model (e.g., rat or mouse).

Alizapride hydrochloride stock solution.

Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3,

2 CaCl2, 2 MgSO4, 10 Glucose, saturated with 95% O2/5% CO2.

Internal solution for current-clamp (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA,

2 Mg-ATP, 0.5 Na-GTP (pH 7.3 with KOH).

Stimulating electrode (if studying evoked activity).

Procedure:

Prepare acute brain slices using a vibratome.

Allow slices to recover in aCSF at 32-34°C for at least 1 hour.

Transfer a slice to the recording chamber and continuously perfuse with aCSF at 32-34°C.

Establish a whole-cell current-clamp recording from a neuron in the region of interest.

Record the baseline spontaneous firing rate of the neuron.

If studying evoked activity, place a stimulating electrode nearby and deliver current pulses to

elicit action potentials.

Apply a D2 receptor agonist (e.g., quinpirole) to the aCSF to inhibit neuronal firing.
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Once a stable inhibition is achieved, co-apply increasing concentrations of alizapride
hydrochloride with the D2 agonist.

Record the changes in firing rate to determine the antagonistic effect of alizapride.

Analyze the data by measuring the frequency of action potentials before and after drug

application.

Visualizations
The following diagrams illustrate key concepts related to the electrophysiological investigation

of alizapride hydrochloride.
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Caption: D2 Receptor Antagonism by Alizapride.
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Caption: General Workflow for Patch-Clamp Electrophysiology.
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Caption: Potential On- and Off-Target Effects of Alizapride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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